molecular formula C30H44NOPS B12498811 N-{[2-(dicyclohexylphosphanyl)phenyl](2-methylphenyl)methyl}-2-methylpropane-2-sulfinamide

N-{[2-(dicyclohexylphosphanyl)phenyl](2-methylphenyl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12498811
M. Wt: 497.7 g/mol
InChI Key: NEMNAEVOBUSZGC-UHFFFAOYSA-N
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Description

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound with a molecular formula of C29H42NOPS. This compound is notable for its unique structure, which includes a dicyclohexylphosphanyl group, a phenyl group, and a sulfinamide group. It is primarily used in scientific research and has various applications in chemistry and related fields.

Preparation Methods

The synthesis of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves multiple steps. One common synthetic route includes the reaction of 2-(dicyclohexylphosphanyl)phenyl bromide with 2-methylphenylmagnesium bromide to form an intermediate compound. This intermediate is then reacted with 2-methylpropane-2-sulfinamide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes .

Chemical Reactions Analysis

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dicyclohexylphosphanyl group can be replaced by other nucleophiles like halides or alkoxides.

Scientific Research Applications

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its ability to form stable complexes with transition metals. These metal complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The compound’s dicyclohexylphosphanyl group plays a crucial role in stabilizing the metal center and enhancing its catalytic activity .

Comparison with Similar Compounds

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide in terms of its structure and applications.

Properties

Molecular Formula

C30H44NOPS

Molecular Weight

497.7 g/mol

IUPAC Name

N-[(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C30H44NOPS/c1-23-15-11-12-20-26(23)29(31-34(32)30(2,3)4)27-21-13-14-22-28(27)33(24-16-7-5-8-17-24)25-18-9-6-10-19-25/h11-15,20-22,24-25,29,31H,5-10,16-19H2,1-4H3

InChI Key

NEMNAEVOBUSZGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C

Origin of Product

United States

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